REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[K+].[K+].CI.[CH2:9]([C:11]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[C:13]([C:14]([OH:16])=[O:15])[C:12]=1[C:22]([OH:24])=O)[CH3:10].CN([CH:28]=[O:29])C>>[CH2:9]([C:11]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[C:13]([C:14]([O:16][CH3:1])=[O:15])[C:12]=1[C:22]([O:29][CH3:28])=[O:24])[CH3:10] |f:0.1.2|
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 40° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 14 h
|
Duration
|
14 h
|
Type
|
STIRRING
|
Details
|
After being stirred for 8 h
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted 3 times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (ethyl acetate:hexane=1:6)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(C(=O)OC)=CC(=C1)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 143 mmol | |
AMOUNT: MASS | 36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |